Procurement Challenge: Testosterone aromatizes to estrogen, confounding hormone-dependent assays; formestane lacks AR activity. 4-Hydroxytestosterone solves both. • Direct AR activation without estrogenic cross-talk - ideal for AR+/ER+ cancer models. • Essential LC-MS/MS reference standard for distinguishing formestane metabolism in doping control. • C4-OH handle enables streamlined synthesis of 4-substituted steroidal derivatives. Supplied with full analytical documentation.
4-Hydroxytestosterone (CAS 2141-17-5) is a synthetic anabolic-androgenic steroid (AAS) characterized by a hydroxyl group at the C4 position of the steroidal backbone. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for forensic toxicology and sports anti-doping, or as a specialized pharmacological probe in endocrinology. Unlike base androgens, 4-hydroxytestosterone exhibits a dual mechanism of action: it functions as a potent androgen receptor (AR) agonist while simultaneously acting as a steroidal aromatase inhibitor. This specific biochemical profile makes it a critical material for in vitro oncology models, metabolic pathway mapping, and as a structural precursor for synthesizing complex 4-substituted steroidal derivatives [1].
Pathway Probe
Dual-functional AR agonism and aromatase inhibition probe for nuclear receptor signaling studies
Metabolism Research
Characterized urinary metabolite profile supports steroid biotransformation and biomarker studies
Receptor Binding
Reported high-affinity AR binding supports competitive binding and transactivation assay workflows
Substituting 4-hydroxytestosterone with common in-class alternatives like testosterone or formestane (4-hydroxyandrostenedione) fundamentally compromises experimental integrity and analytical accuracy. Testosterone is a direct substrate for aromatase, leading to rapid conversion into estradiol, which confounds hormone-dependent assays with unwanted estrogenic signaling [1]. Conversely, while formestane shares the 4-hydroxyl modification and acts as a potent aromatase inhibitor, it lacks the 17-beta-hydroxyl group, resulting in exceptionally poor androgen receptor binding affinity. Procuring 4-hydroxytestosterone is strictly necessary when a workflow requires strong, direct AR engagement without the risk of aromatization, or when calibrating mass spectrometry equipment to definitively distinguish between direct 4-hydroxytestosterone administration and the phase I metabolism of formestane [2].
A primary reason for procuring 4-hydroxytestosterone over its oxidized counterpart, formestane (4-hydroxyandrostenedione), is its vastly superior engagement with the androgen receptor. In competitive binding assays, 4-hydroxytestosterone demonstrates high affinity for the AR, with an IC50 ranging from 4.4 nM to 18.16 nM. In stark contrast, formestane exhibits an AR binding affinity that is less than 1% of that of dihydrotestosterone (DHT) [1].
| Evidence Dimension | Androgen Receptor (AR) Binding Affinity (IC50) |
| Target Compound Data | 4.4 nM to 18.16 nM |
| Comparator Or Baseline | Formestane (4-OHA) (<1% affinity of DHT) |
| Quantified Difference | 4-hydroxytestosterone exhibits orders of magnitude stronger AR binding than formestane. |
| Conditions | In vitro competitive AR binding assays |
This dictates selection for researchers requiring a dual-action compound that actively drives AR-mediated signaling rather than merely inhibiting aromatase.
When selecting an androgen for hormone-sensitive in vitro models, testosterone introduces significant confounding variables due to its rapid aromatization into estradiol. 4-Hydroxytestosterone circumvents this entirely; it is not a substrate for aromatase and does not convert to estrogens in vivo or in vitro. Instead, it acts as a steroidal aromatase inhibitor (AI) [1]. This allows researchers to isolate AR-specific responses without secondary estrogen receptor (ER) activation.
| Evidence Dimension | Aromatase Substrate Viability |
| Target Compound Data | Acts as an aromatase inhibitor; 0% conversion to estradiol |
| Comparator Or Baseline | Testosterone (Readily aromatizes to estradiol) |
| Quantified Difference | Complete elimination of estrogenic conversion compared to baseline testosterone. |
| Conditions | In vitro hormone-dependent cell proliferation and enzymatic assays |
Procuring 4-hydroxytestosterone eliminates estrogenic artifacts in AR-targeted assays, ensuring clean, reproducible data in oncology and endocrinology research.
In tissue models expressing 5-alpha-reductase (such as prostate or dermal cell lines), testosterone is rapidly reduced to the highly potent dihydrotestosterone (DHT), altering the intended exposure profile. 4-Hydroxytestosterone, however, is not rapidly reduced; instead, it functions as a weak inhibitor of human prostatic 5-alpha-reductase, demonstrating an IC50 value of 15-29 µM [1]. This metabolic resistance ensures that the primary compound remains the active signaling agent during the assay.
| Evidence Dimension | 5-Alpha-Reductase Interaction |
| Target Compound Data | Weak inhibitor (IC50 15-29 µM) |
| Comparator Or Baseline | Testosterone (Primary enzyme substrate) |
| Quantified Difference | 4-hydroxytestosterone inhibits rather than undergoes rapid 5-alpha reduction. |
| Conditions | Human prostatic 5-alpha-reductase enzymatic assays |
This stability is critical for procurement in cellular assays where researchers must prevent the spontaneous generation of secondary, more potent androgens.
In forensic and anti-doping analysis, 4-hydroxytestosterone is a mandatory certified reference material (CRM). Because it is a major phase I urinary metabolite of the banned aromatase inhibitor formestane, laboratories must procure exact 4-hydroxytestosterone standards to calibrate GC-MS and LC-MS equipment. Without this specific standard, analysts cannot quantitatively differentiate between the direct administration of 4-hydroxytestosterone (an abused AAS) and the metabolic excretion profile of formestane [1].
| Evidence Dimension | Chromatographic Identification |
| Target Compound Data | Exact retention time and fragmentation standard for 4-OHT |
| Comparator Or Baseline | Formestane (4-OHA) standards alone |
| Quantified Difference | Enables definitive resolution of overlapping metabolic excretion profiles. |
| Conditions | Urinary GC-MS/LC-MS metabolic profiling |
ISO 17025 accredited laboratories must procure this exact compound to maintain compliance and accuracy in resolving complex steroidal doping cases.
Due to its status as both a prohibited anabolic steroid and a primary metabolite of formestane, 4-hydroxytestosterone is an essential procurement item for toxicology labs. It is used to calibrate GC-MS and LC-MS instruments, allowing analysts to establish precise retention times and fragmentation patterns required to prove steroidal abuse in biological matrices [1].
Because 4-hydroxytestosterone binds strongly to the androgen receptor (unlike formestane) but does not aromatize into estrogen (unlike testosterone), it is the ideal pharmacological probe for studying AR-positive/ER-positive breast cancer cell lines. It allows researchers to evaluate AR-mediated antiproliferative effects without the confounding variable of estrogenic cross-talk [2].
In chemical manufacturing and medicinal chemistry, the pre-existing hydroxyl group at the C4 position makes 4-hydroxytestosterone a valuable synthetic intermediate. It provides a ready functional handle for developing novel 4-substituted steroidal derivatives, bypassing the complex, multi-step oxidations required if starting from base testosterone [1].